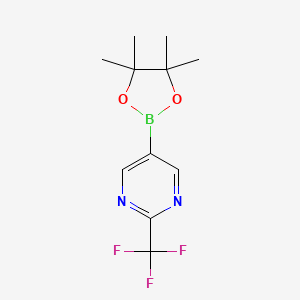
1-(4-bromophenyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The presence of a bromophenyl group attached to the diazepane ring makes this compound particularly interesting for various chemical and biological applications. The molecular structure of this compound consists of a diazepane ring with a bromophenyl substituent at the first position.
Vorbereitungsmethoden
The synthesis of 1-(4-bromophenyl)-1,4-diazepane can be achieved through several synthetic routes. One common method involves the reaction of 4-bromobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Catalysts and continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1-(4-Bromophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The diazepane ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding diazepane oxides.
Reduction Reactions: The compound can undergo reduction reactions, particularly the reduction of the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1-(4-aminophenyl)-1,4-diazepane, while oxidation reactions can produce diazepane oxides.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-1,4-diazepane has several scientific research applications across various fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as its use as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is utilized in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets through halogen bonding and hydrophobic interactions. The diazepane ring provides a scaffold that can interact with active sites or binding pockets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromophenyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-1,4-diazepane: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and binding properties due to the difference in halogen size and electronegativity.
1-(4-Fluorophenyl)-1,4-diazepane: Contains a fluorine atom, which can significantly alter the compound’s electronic properties and biological activity.
1-(4-Methylphenyl)-1,4-diazepane: The presence of a methyl group instead of a halogen can affect the compound’s hydrophobicity and steric interactions.
The uniqueness of this compound lies in the specific properties imparted by the bromine atom, such as its ability to participate in halogen bonding and its influence on the compound’s overall reactivity and binding characteristics.
Eigenschaften
CAS-Nummer |
868064-61-3 |
|---|---|
Molekularformel |
C11H15BrN2 |
Molekulargewicht |
255.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



